REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1)(=O)C.[N+]([O-])(O)=O>C(O)(=O)C.C(OC(=O)C)(=O)C>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C=C1)OC)F
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
did not exceed 16°
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with methylene chloride (1×300 mL; 1×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined extracts were concentrated in vacuo to a solid (13 g)
|
Type
|
CUSTOM
|
Details
|
The material was chromatographed on a column of silica gel (300 g)
|
Type
|
ADDITION
|
Details
|
The fractions containing the required product
|
Type
|
CONCENTRATION
|
Details
|
were combined then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in methylene chloride (400 mL)
|
Type
|
WASH
|
Details
|
the solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.779 mol | |
AMOUNT: MASS | 110 g | |
YIELD: CALCULATEDPERCENTYIELD | 1114.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |